
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring, making it a unique and valuable molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl 2-bromoacetate.
Reaction Conditions: The key steps involve the formation of the indole ring and subsequent functionalization. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: 7-fluoro-3-methyl-1H-indole-2-carboxylic acid.
Reduction: 7-fluoro-3-methyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, as antiviral agents. A series of indole-2-carboxamides have been investigated for their ability to inhibit alphavirus replication, demonstrating that modifications at the indole position can significantly enhance antiviral potency. For instance, structural modifications led to a tenfold increase in activity against neurotropic viruses like Western equine encephalitis virus (WEEV) .
Immunomodulatory Effects
This compound has been studied for its immunomodulatory properties. It has been shown to affect the transcription of interleukin-4 (IL-4), a cytokine involved in immune response regulation. This modulation suggests potential therapeutic applications in autoimmune diseases and conditions characterized by dysregulated immune responses .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. For example, it can be utilized in the synthesis of various substituted indoles that may exhibit improved pharmacological profiles . The methodology for functionalization at the 3-position of indoles has been explored, providing insights into how this compound can be modified to create new derivatives with specific activities .
Case Study 1: Antiviral Efficacy
A study conducted on a series of indole derivatives, including this compound, demonstrated significant antiviral activity against alphaviruses. The compounds were evaluated for their ability to inhibit viral replication in vitro, showing that specific structural modifications could lead to enhanced efficacy and reduced toxicity .
Case Study 2: Immunomodulation
In another investigation, researchers assessed the effects of this compound on T-helper cell activity and IL-4 expression. The results indicated that this compound could modulate immune responses, suggesting its potential use in therapies aimed at regulating immune function in diseases such as asthma and allergies .
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
7-Fluoro-1H-indole-2-carboxylate: Similar structure but without the methyl group, affecting its reactivity and applications.
3-Methyl-1H-indole-2-carboxylate: Lacks the fluorine atom, leading to different electronic and steric effects.
Uniqueness
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications make it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H12FNO2 and a molecular weight of approximately 221.23 g/mol. The presence of a fluorine atom at the 7-position and a methyl group at the 3-position significantly influences its biological properties.
Target Interactions
This compound interacts with various enzymes and proteins, leading to significant biological changes. Key targets include:
- Cyclooxygenase (COX) : This compound has been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
- Cannabinoid Receptors : Structure-activity relationship studies suggest that modifications on the indole framework enhance binding affinity and efficacy at cannabinoid receptors, which are involved in pain modulation and appetite regulation.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antiviral : Demonstrated effectiveness against various viral infections.
- Anticancer : Exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism includes apoptosis induction via caspase activation .
- Antimicrobial : Shows significant inhibitory properties against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antioxidant : Capable of scavenging free radicals, contributing to its protective effects against oxidative stress.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity : In animal models, low doses of this compound exhibited significant anti-inflammatory effects, correlating with reductions in inflammatory markers.
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound has higher cytotoxicity against cancer cells compared to normal cells, indicating its potential as a selective anticancer agent .
- Binding Affinity Studies : Radiolabeled ligand binding assays have shown that this compound has a high binding affinity for cannabinoid receptors, suggesting its utility in developing cannabinoid-based therapies.
Comparative Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antiviral | Moderate | |
Anticancer | High (MCF-7 IC50 = x μM) | |
Antimicrobial | Significant | |
Anti-inflammatory | Effective at low doses |
Structure Activity Relationship (SAR)
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 7-fluoro-1H-indole-2-carboxylate | Fluorine at position 7 | Different substitution pattern affects activity |
Methyl 3-ethyl-6-fluoro-1H-indole-2-carboxylate | Methyl group at position 3 | Variation in alkyl chain length influences solubility |
7-Fluoroindole | Simple indole structure with fluorine | Lacks carboxylic acid functionality |
Properties
IUPAC Name |
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELQWPGMTRNCFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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